



# Application Notes and Protocols: RMC-113 Antiviral Assay

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Compound of Interest		
Compound Name:	SARS-CoV-2-IN-113	
Cat. No.:	B15567198	Get Quote

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### **Abstract**

RMC-113 is a potent and selective dual inhibitor of the lipid kinases PIKfyve and Phosphatidylinositol-4-Phosphate 5-Kinase Type II Gamma (PIP4K2C), demonstrating broad-spectrum antiviral activity against a range of RNA viruses, including SARS-CoV-2[1][2][3]. The compound exerts its antiviral effects by targeting host cell pathways crucial for viral replication. Specifically, RMC-113 has been shown to reverse the impairment of autophagic flux induced by SARS-CoV-2[2][3]. This document provides detailed protocols for assessing the in vitro antiviral efficacy of RMC-113, including a cytopathic effect (CPE) reduction assay and a plaque reduction assay. Additionally, it outlines the compound's mechanism of action and provides quantitative data from preclinical studies.

## Introduction

The emergence of novel and re-emerging viral threats necessitates the development of broad-spectrum antiviral therapeutics. Host-directed therapies, which target cellular pathways essential for viral replication, represent a promising strategy to overcome viral resistance. RMC-113 is a small molecule inhibitor that targets the lipid kinases PIKfyve and PIP4K2C, which play critical roles in endosomal trafficking and autophagy—processes hijacked by many viruses for their replication and egress[1][2][3]. By inhibiting these kinases, RMC-113 disrupts the viral life cycle at multiple stages, including entry, RNA replication, and assembly/egress[2].



These application notes provide standardized protocols to evaluate the antiviral activity of RMC-113 and similar compounds.

# **Mechanism of Action: RMC-113 Signaling Pathway**

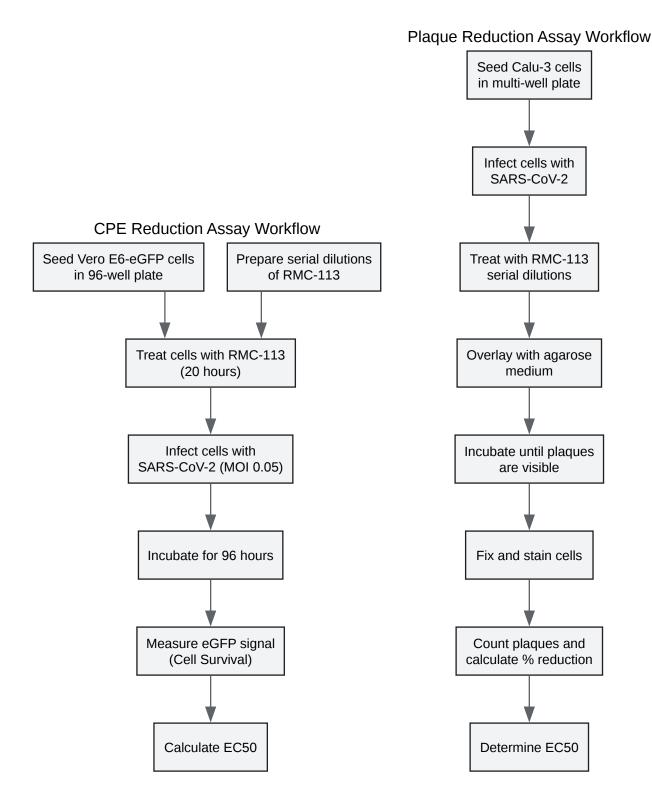
RMC-113 dually inhibits PIKfyve and PIP4K2C. In the context of a viral infection, such as with SARS-CoV-2, the virus can impair autophagic flux within the host cell. RMC-113's inhibition of PIP4K2C, which binds to the viral nonstructural protein 6 (NSP6), helps to reverse this impairment. This restoration of autophagic flux is a key component of the compound's antiviral activity[2][3].



Viral Infection (e.g., SARS-CoV-2) Virus expresses NSP6 RMC-113 binds to inh bits inhibits Host Cell PIP4K2C PIKfyve restores impai s Autophagic Flux (Restored) aids inhibits Viral Replication

RMC-113 Mechanism of Action





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## References

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- 2. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
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